molecular formula C10H8F3N3O2S2 B5760255 1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

Cat. No.: B5760255
M. Wt: 323.3 g/mol
InChI Key: XDWOLFQLTPRWLN-UHFFFAOYSA-N
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Description

1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and a thiadiazole ring, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide typically involves the reaction of phenylmethanesulfonamide with trifluoromethylthiadiazole. The process requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using advanced equipment to maintain the necessary conditions. The process includes steps such as mixing, heating, and purification to achieve the final product. The use of catalysts and solvents is also common to enhance the reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on proteins or other biomolecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide stands out due to its unique combination of a phenyl group, trifluoromethyl group, and thiadiazole ring. This combination imparts distinct reactivity and functionality, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2S2/c11-10(12,13)8-14-15-9(19-8)16-20(17,18)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWOLFQLTPRWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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